Iturin C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

伊枯草菌素C是由某些枯草芽孢杆菌菌株产生的环状脂肽。它属于伊枯草菌素家族,该家族还包括其他变体,如伊枯草菌素A、芽孢菌素D和霉菌抑制素。

准备方法

合成路线和反应条件

伊枯草菌素C通常通过涉及枯草芽孢杆菌菌株的发酵过程生产。该生产过程包括在富含营养的培养基中培养细菌,然后提取和纯化脂肽。 发酵条件,如温度、pH和营养成分,都经过优化以最大限度地提高产量 .

工业生产方法

伊枯草菌素C的工业生产涉及使用生物反应器进行大规模发酵。该过程包括:

接种: 枯草芽孢杆菌菌株被接种到无菌发酵培养基中。

发酵: 在受控条件下(例如温度、pH、通气)培养,以促进伊枯草菌素C的生产。

提取: 使用溶剂提取或其他分离技术从培养基中提取脂肽。

化学反应分析

反应类型

伊枯草菌素C会发生各种化学反应,包括:

氧化: 在特定条件下,它可以被氧化形成氧化衍生物。

还原: 还原反应可以修饰伊枯草菌素C的脂肪酸链。

取代: 取代反应可能发生在氨基酸残基或脂肪酸链上.

常用试剂和条件

氧化: 在受控条件下使用过氧化氢或其他氧化剂。

还原: 使用硼氢化钠或其他还原剂。

取代: 根据所需的修饰使用各种亲核试剂或亲电试剂.

主要产品

这些反应形成的主要产物包括具有改变的生物活性的修饰的伊枯草菌素C衍生物。 这些衍生物通常因其增强的或改变的抗真菌特性而受到研究 .

科学研究应用

伊枯草菌素C具有广泛的科学研究应用:

化学: 用作研究脂肽合成和修饰的模型化合物。

生物学: 研究其在微生物相互作用中的作用,以及作为植物病原体的生物防治剂。

医学: 探索其作为抗真菌剂的潜力及其对癌细胞的细胞毒性作用。

作用机制

伊枯草菌素C主要通过与细胞膜的相互作用发挥作用。它整合到脂双层中,增加膜通透性并导致细胞裂解。这种机制对多种真菌和某些细菌有效。 分子靶点包括膜脂类和蛋白质,导致细胞过程的破坏 .

相似化合物的比较

类似化合物

- 伊枯草菌素A

- 芽孢菌素D

- 芽孢菌素F

- 芽孢菌素L

- 霉菌抑制素

- 莫哈韦霉素

独特性

伊枯草菌素C的独特之处在于其特定的氨基酸序列和脂肪酸链长度,赋予其独特的生物活性。 与其他伊枯草菌素相比,伊枯草菌素C表现出不同程度的抗真菌和细胞毒活性,使其成为多种应用中宝贵的化合物 .

结论

伊枯草菌素C是一种用途广泛的环状脂肽,在各个领域具有巨大潜力。其独特的特性和广谱活性使其成为开发新型生物防治剂、抗真菌药物和工业生物表面活性剂的重要研究对象。

生物活性

Iturin C is a cyclic lipopeptide produced by various strains of the genus Bacillus, particularly Bacillus subtilis and Bacillus amyloliquefaciens. This compound has garnered attention due to its diverse biological activities, including antifungal, antibacterial, and potential applications in agriculture and medicine. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to a family of cyclic lipopeptides characterized by a cyclic structure formed by 7-10 amino acids and a β-hydroxy fatty acid tail. The variations in the fatty acid chain length (C13 to C17) influence its biological activity, making it a subject of interest for various applications.

Antifungal Activity

Mechanism of Action:

this compound exhibits potent antifungal activity primarily against plant pathogens. Its mechanism involves disrupting fungal cell membranes, leading to cell lysis. For instance, studies have shown that this compound can inhibit the growth of Fusarium oxysporum and Rhizoctonia solani, two significant agricultural pathogens.

Case Study:

A study by Romero et al. (2024) demonstrated that this compound significantly inhibited the mycelial growth of Podosphaera fusca, achieving over 90% inhibition at concentrations as low as 30 μg/mL. The compound was effective in reducing spore germination and appressorium formation, crucial for fungal infection establishment .

Table 1: Antifungal Efficacy of this compound Against Various Pathogens

| Pathogen | Inhibition Rate (%) | Concentration (μg/mL) |

|---|---|---|

| Fusarium oxysporum | 85 | 20 |

| Rhizoctonia solani | 90 | 30 |

| Podosphaera fusca | 92 | 30 |

Antibacterial Activity

This compound also demonstrates significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. Its antibacterial action is attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation.

Research Findings:

A recent study highlighted that this compound could reduce the hemolytic activity of S. aureus by up to 76%, indicating its potential as an anti-virulence agent . Additionally, molecular docking studies suggest that this compound binds effectively to key bacterial enzymes, interfering with their function.

Table 2: Antibacterial Efficacy of this compound

| Bacterial Strain | Inhibition Rate (%) | Concentration (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 76 | 64 |

| Bacillus cereus | 70 | 50 |

Applications in Agriculture

Due to its antifungal and antibacterial properties, this compound is being explored as a biopesticide. Its ability to control plant pathogens can lead to reduced reliance on synthetic pesticides, promoting sustainable agricultural practices.

Field Trials:

Field trials have shown that crops treated with this compound exhibit enhanced resistance to diseases caused by fungal pathogens. For example, rice plants treated with this compound demonstrated significantly lower disease severity from rice blast compared to untreated controls .

属性

CAS 编号 |

52229-92-2 |

|---|---|

分子式 |

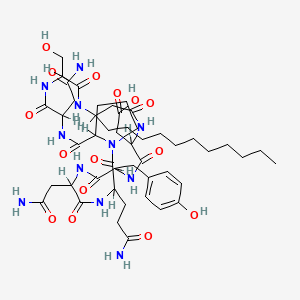

C48H73N11O15 |

分子量 |

1044.2 g/mol |

IUPAC 名称 |

2-[6,22-bis(2-amino-2-oxoethyl)-3-(3-amino-3-oxopropyl)-19-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-2,5,8,11,14,18,21,24-octaoxo-16-undecyl-1,4,7,10,13,17,20,23-octazabicyclo[23.3.0]octacosan-12-yl]acetic acid |

InChI |

InChI=1S/C48H73N11O15/c1-2-3-4-5-6-7-8-9-10-12-28-22-40(65)53-34(25-41(66)67)45(71)55-31(21-27-14-16-29(61)17-15-27)42(68)56-32(23-38(50)63)43(69)54-30(18-19-37(49)62)48(74)59-20-11-13-36(59)47(73)57-33(24-39(51)64)44(70)58-35(26-60)46(72)52-28/h14-17,28,30-36,60-61H,2-13,18-26H2,1H3,(H2,49,62)(H2,50,63)(H2,51,64)(H,52,72)(H,53,65)(H,54,69)(H,55,71)(H,56,68)(H,57,73)(H,58,70)(H,66,67) |

InChI 键 |

MVHYSGWFUVMTLO-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CO)CC(=O)N)CCC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。